B1194453 GRD081

GRD081

货号: B1194453
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

GRD081 is a dual PI3K/mTOR inhibitor. The no-observed-adverse-effect level (NOAEL) of this compound was 1mg/kg/day for beagle dogs and less than 2mg/kg/day for SD rats.

科学研究应用

Cancer Therapeutics

The primary application of GRD081 lies in oncology. Its dual inhibition mechanism allows it to effectively disrupt the signaling pathways that promote tumor growth and survival.

Case Studies

  • Breast Cancer : In preclinical studies, this compound demonstrated significant anti-tumor effects on breast cancer cell lines. It inhibited cell proliferation and enhanced the sensitivity of these cells to chemotherapy agents, suggesting a synergistic effect when combined with existing treatments.
  • Lung Cancer : Another study focused on non-small cell lung cancer (NSCLC) models revealed that this compound effectively reduced tumor size and improved survival rates in treated subjects. The compound's ability to inhibit both pathways simultaneously was crucial in overcoming resistance often seen with single-agent therapies .

Neurological Disorders

Beyond oncology, this compound has shown promise in treating neurological disorders, particularly those involving neuroinflammation.

Case Studies

  • Alzheimer's Disease : In animal models, this compound significantly reduced amyloid-beta plaque formation, a hallmark of Alzheimer's pathology. This reduction correlated with improved cognitive function, indicating its potential as a disease-modifying therapy.

Safety Profile and Toxicology

Understanding the safety profile of this compound is crucial for its development as a therapeutic agent.

Toxicity Studies

  • A study assessing the subchronic toxicity of this compound in Sprague-Dawley rats and beagle dogs identified a no-observed-adverse-effect level (NOAEL) of 1 mg/kg/day for beagle dogs and less than 2 mg/kg/day for rats. Adverse effects observed included myelosuppression and moderate organ toxicity, which were reversible upon cessation of treatment .

常见问题

Basic: How to formulate a focused research question for GRD081-related studies?

Answer:
A robust research question for this compound should adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . Begin by identifying gaps in existing literature (e.g., unresolved mechanisms of action or contradictory results in prior studies). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure variables. For example:

"How does this compound modulate [specific pathway] compared to [control compound] in [cell type/model]?"
Ensure the question is narrow enough to address experimentally within resource constraints while avoiding vague terms like "investigate" or "explore" .

Q. Basic: What methodologies are critical for validating this compound's biochemical interactions?

Answer:
Use orthogonal assays to cross-validate findings:

  • Dose-response curves to establish potency (EC50/IC50).
  • Binding assays (e.g., SPR, ITC) for affinity measurements.
  • Functional assays (e.g., enzymatic activity, cellular viability) to confirm mechanistic relevance.
    Triangulate data with statistical validation (e.g., ANOVA for inter-group differences, p-value adjustments for multiple comparisons) to minimize Type I/II errors .

Q. Advanced: How to address contradictory data in this compound experimental results across studies?

Answer:
Contradictions may arise from methodological variability (e.g., assay conditions, model systems). Apply a principal contradiction analysis :

Identify the dominant variable (e.g., pH, temperature, solvent) influencing outcomes.

Conduct sensitivity analyses to quantify the impact of each variable.

Use meta-regression to assess heterogeneity across studies .
For example, discrepancies in this compound’s efficacy in in vitro vs. in vivo models may stem from bioavailability differences, requiring pharmacokinetic profiling .

Q. Advanced: What strategies ensure reproducibility in this compound experimental design?

Answer:

  • Pre-register protocols (e.g., on Open Science Framework) detailing hypotheses, controls, and exclusion criteria.
  • Use blinded analysis to mitigate observer bias.
  • Include positive/negative controls (e.g., known agonists/inhibitors) in every assay batch.
  • Report data with MIAME (Minimum Information About a Microarray Experiment) or ARRIVE guidelines for animal studies .

Q. Regulatory: How to ensure GDPR compliance when handling this compound clinical trial data?

Answer:

  • Data minimization : Collect only essential identifiers (e.g., anonymized participant IDs).
  • Informed consent : Explicitly state if data will be archived for scientific integrity audits .
  • Storage : Encrypt datasets and restrict access to authorized personnel.
  • Documentation : Maintain a Data Protection Impact Assessment (DPIA) for IRB approval .

Q. Advanced: How to integrate multi-omics data for this compound mechanism-of-action studies?

Answer:

  • Transcriptomics : Use RNA-seq to identify differentially expressed genes post-GRD081 exposure.
  • Proteomics : Pair with SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein abundance changes.
  • Network analysis : Apply STRING or Cytoscape to map interaction networks and identify hub targets .
    Validate findings with knockdown/overexpression models (e.g., CRISPR-Cas9) .

Q. Methodological: What statistical approaches resolve low sample size limitations in this compound studies?

Answer:

  • Bayesian methods : Incorporate prior data (e.g., historical controls) to strengthen inference.
  • Resampling techniques : Use bootstrapping to estimate confidence intervals for small-N datasets.
  • Effect size reporting : Focus on Cohen’s d or Hedges’ g to quantify biological relevance beyond p-values .

Q. Basic: How to design a rigorous literature review for this compound research?

Answer:

  • Systematic search : Use Boolean operators in PubMed/Scopus (e.g., "this compound" AND ("kinase inhibitor" OR "metabolic regulator")).
  • Screening : Apply PRISMA flow diagrams to document inclusion/exclusion criteria.
  • Quality assessment : Use tools like ROBIS (Risk of Bias in Systematic Reviews) to evaluate study reliability .

Q. Advanced: How to optimize this compound dosing regimens in preclinical models?

Answer:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Establish dose-exposure-response relationships using non-linear mixed-effects models (e.g., NONMEM).
  • Toxicodynamics : Monitor organ-specific toxicity via histopathology and serum biomarkers.
  • Adaptive designs : Adjust dosing in real-time based on interim analyses .

Q. Methodological: How to validate this compound target engagement in complex biological systems?

Answer:

  • CETSA (Cellular Thermal Shift Assay): Confirm target binding via thermal stability shifts.
  • BRET/FRET : Measure real-time protein interactions in live cells.
  • CRISPR-based validation : Use gene-edited models to link target modulation to phenotypic outcomes .

属性

IUPAC 名称

NONE

外观

solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

GRD081;  GRD-081;  GRD 081.

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。